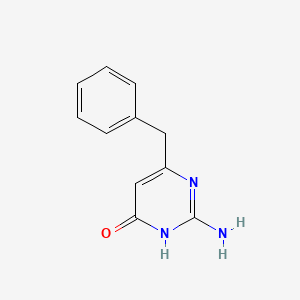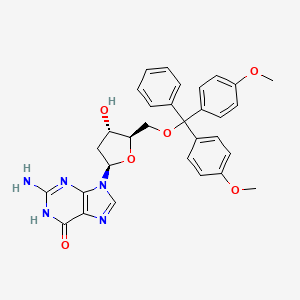![molecular formula C16H8ClN6NaO6S B1496771 Sodium 4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-1H-naphtho[1,8-de]-1,2,3-triazine-6-sulfonate CAS No. 6404-46-2](/img/structure/B1496771.png)
Sodium 4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-1H-naphtho[1,8-de]-1,2,3-triazine-6-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-1H-naphtho[1,8-de]-1,2,3-triazine-6-sulfonate is a complex organic compound. It is characterized by its unique structure, which includes a naphtho-triazine core and a sulfonic acid group, along with a chlorinated, hydroxylated, and nitrated phenylazo moiety. This compound is often used in various scientific and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of Sodium 4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-1H-naphtho[1,8-de]-1,2,3-triazine-6-sulfonate involves multiple steps. The process typically begins with the formation of the naphtho-triazine core, followed by the introduction of the sulfonic acid group. The phenylazo moiety is then synthesized separately and coupled to the naphtho-triazine core under specific reaction conditions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like sodium hydroxide. .
Applications De Recherche Scientifique
Sodium 4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-1H-naphtho[1,8-de]-1,2,3-triazine-6-sulfonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonic acid group enhances its solubility in aqueous solutions, while the phenylazo moiety allows it to participate in various chemical reactions. The compound can interact with enzymes and proteins, affecting their function and activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, Sodium 4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-1H-naphtho[1,8-de]-1,2,3-triazine-6-sulfonate stands out due to its unique combination of functional groups. Similar compounds include:
1H-Naphtho(1,8-de)-1,2,3-triazine-6-sulfonic acid: Lacks the phenylazo moiety.
4-((3-chloro-2-hydroxy-5-nitrophenyl)azo)-benzenesulfonic acid: Lacks the naphtho-triazine core. The presence of both the naphtho-triazine core and the phenylazo moiety in this compound provides it with distinct chemical and physical properties, making it valuable for specific applications
Propriétés
Numéro CAS |
6404-46-2 |
|---|---|
Formule moléculaire |
C16H8ClN6NaO6S |
Poids moléculaire |
470.8 g/mol |
Nom IUPAC |
sodium;6-[(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-2,3,4-triazatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,8,10-hexaene-8-sulfonate |
InChI |
InChI=1S/C16H9ClN6O6S.Na/c17-9-4-7(23(25)26)5-12(16(9)24)19-18-11-6-13(30(27,28)29)8-2-1-3-10-14(8)15(11)21-22-20-10;/h1-6,24H,(H,20,21)(H,27,28,29);/q;+1/p-1 |
Clé InChI |
QTHPYOMZNZUTIF-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C=C(C3=C2C(=C1)NN=N3)N=NC4=C(C(=CC(=C4)[N+](=O)[O-])Cl)O)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
C1=CC2=C(C=C(C3=C2C(=C1)NN=N3)N=NC4=C(C(=CC(=C4)[N+](=O)[O-])Cl)O)S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
6404-46-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


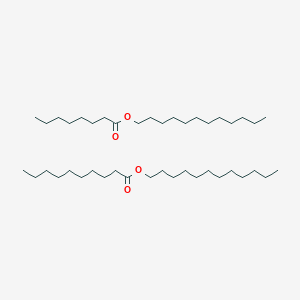
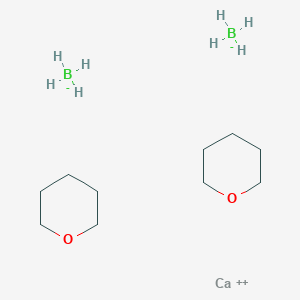
![[4,8-bis[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1496696.png)

![1-N-[1,4-Dihydroxy-2-(hydroxymethyl)butan-2-yl]-4-N,6-N,8-N,10-N-tetrakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-N-[3-hydroxy-2,2-bis(hydroxymethyl)propyl]-1-undecylsulfanylundecane-1,2,4,6,8,10-hexacarboxamide](/img/structure/B1496702.png)
![o,o-Bis(diethoxyphosphoryl)calix[4]arene](/img/structure/B1496704.png)
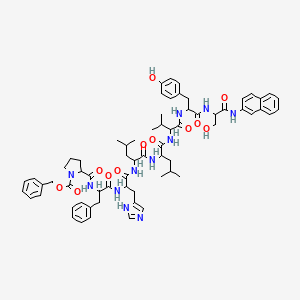
![4-[1-(4-Iodophenyl)-5-(4-nitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1496707.png)
![4-tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(piperidin-1-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(piperidin-1-ylmethyl)phenol](/img/structure/B1496710.png)
